molecular formula C12H16O3 B12325845 2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

Cat. No.: B12325845
M. Wt: 208.25 g/mol
InChI Key: KFMSBMVUUNODFZ-XRNSZHNASA-N
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Description

2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is a complex organic compound belonging to the class of gamma-lactones. Gamma-lactones are cyclic esters with a five-membered ring structure, which are known for their significant roles in various biochemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-lactones, including 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone, typically involves the oxidation of unprotected aldoses or alditols. Common methods include:

Industrial Production Methods

Industrial production of gamma-lactones often employs environmentally friendly synthetic methodologies. These methods focus on sustainable approaches involving a limited number of steps and multi-step sequences for the preparation of more complex targets .

Chemical Reactions Analysis

Types of Reactions

2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is unique due to its specific structural features, including the presence of an isopropenyl group and a hydroxycyclohexyl ring.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3aR,6R,7aR)-3a-methyl-6-prop-1-en-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione

InChI

InChI=1S/C12H16O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8,10H,1,4-6H2,2-3H3/t8-,10+,12-/m0/s1

InChI Key

KFMSBMVUUNODFZ-XRNSZHNASA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C

Canonical SMILES

CC(=C)C1CC2C(CC(=O)O2)(C(=O)C1)C

Origin of Product

United States

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